1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione

Description

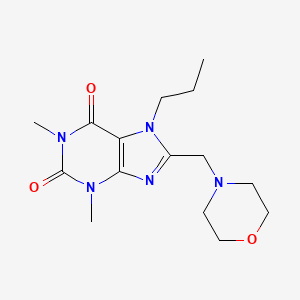

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by substitutions at the 1, 3, 7, and 8 positions of the purine-2,6-dione core. The molecule features:

- 1- and 3-position methyl groups (common in xanthine derivatives like theophylline).

- 7-propyl substituent, which may influence lipophilicity and receptor binding.

- 8-morpholin-4-ylmethyl group, introducing a heterocyclic amine moiety that can enhance solubility and modulate pharmacokinetics.

Properties

IUPAC Name |

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-4-5-20-11(10-19-6-8-23-9-7-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMARECPOIBKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.

Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where the morpholine acts as a nucleophile attacking an electrophilic carbon on the purine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific groups on the purine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Research indicates that derivatives of purine compounds exhibit significant antitumor properties. Studies have shown that 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione can inhibit the proliferation of various cancer cell lines. For instance, preliminary data from the National Cancer Institute (NCI) suggest its potential efficacy against specific tumor types through mechanisms that may involve DNA synthesis inhibition and apoptosis induction.

-

Neurological Research

- The compound's morpholine moiety suggests possible applications in neurological studies. Morpholine derivatives have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier may enhance its therapeutic utility in this domain.

-

Antiviral Properties

- Some studies have indicated that purine derivatives possess antiviral activity. The specific structural features of this compound may contribute to its effectiveness against viral infections by interfering with viral replication processes.

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are under investigation. Key areas include:

- Inhibition of Enzymes: The compound may act as an inhibitor of enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis.

- Signal Transduction Pathways: It may modulate various signaling pathways that are crucial for cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study conducted by the NCI evaluated the compound's efficacy across a panel of human tumor cell lines. Results demonstrated a significant reduction in cell viability at specific concentrations, with mean GI50 values indicating potent antitumor activity.

Case Study 2: Neuroprotective Effects

In preclinical models of neurodegeneration, the compound showed promise in reducing neuronal cell death induced by toxic agents. This suggests potential for further development as a neuroprotective agent.

Data Table: Summary of Research Findings

| Application Area | Observed Effects | Reference |

|---|---|---|

| Antitumor Activity | Significant inhibition of cancer cell growth | National Cancer Institute |

| Neurological Research | Potential neuroprotection in models | Preclinical studies |

| Antiviral Properties | Inhibition of viral replication | Ongoing research |

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adenosine Receptor Antagonists

L-97-1

- Structure: [3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-[ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione] .

- Key Differences: Substitutions: Benzyl at position 8 vs. morpholinylmethyl in the target compound. Pharmacological Profile: Selective A1 adenosine receptor antagonist (IC₅₀ = 1.42 µM for A1R; >100 µM for A2AR/A2BR) . Therapeutic Application: Anti-asthmatic effects in preclinical models due to A1R antagonism .

Bamiphylline

- A less selective adenosine receptor antagonist. L-97-1 demonstrates ~100-fold higher A1R selectivity, attributed to its 8-benzyl and 7-alkylamino substituents .

Antiarrhythmic and Cardiovascular Agents

Compound 15 (from )

- Structure: 8-(2-Morpholin-4-yl-ethylamino)-1,3-dimethyl-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl]-propyl}-3,7-dihydro-purine-2,6-dione .

- Key Differences: Position 8: Morpholinyl-ethylamino vs. morpholinylmethyl in the target compound. Activity: Strong prophylactic antiarrhythmic activity (LD₅₀/ED₅₀ = 55.0) and moderate α-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .

Compound 2 (from )

DPP-4 Inhibitors

Linagliptin

- Structure: (R)-8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione .

- Key Differences: Position 8: Aminopiperidinyl vs. morpholinylmethyl. Pharmacological Profile: Potent DPP-4 inhibition (IC₅₀ = 1 nM) with long duration due to tight target binding . Therapeutic Use: Type 2 diabetes management .

Structural-Activity Relationship (SAR) Insights

- Position 8 Modifications: Morpholinylmethyl (target compound) vs. benzyl (L-97-1) vs. aminopiperidinyl (Linagliptin): These substitutions dictate receptor selectivity (A1R, DPP-4) and pharmacokinetic properties.

- Position 7 Substitutions: Propyl (target compound) vs. hydroxypropyl-piperazinyl (antiarrhythmic compounds): Influences cardiovascular activity and α-adrenoreceptor interactions .

- Position 1/3 Methyl Groups : Common in xanthine derivatives to prevent rapid metabolism, as seen in theophylline analogs .

Data Table: Key Comparative Parameters

Biological Activity

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic applications, including antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, it has been reported to inhibit certain enzymes involved in nucleic acid metabolism, which is crucial for viral replication and cancer cell proliferation.

Antiviral Activity

- Inhibition of Viral Replication : Studies have shown that derivatives of purines can exhibit significant antiviral effects. For instance, similar compounds have demonstrated inhibitory effects against HIV and other viruses by targeting viral reverse transcriptase and protease enzymes .

- Case Study : A study evaluating the antiviral properties of purine derivatives found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against HIV .

Anticancer Activity

- Cell Proliferation Inhibition : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

- Case Study : In vitro studies on cancer cell lines have demonstrated that similar purine derivatives can reduce the expression levels of anti-apoptotic proteins such as Mcl-1, thereby enhancing apoptotic pathways .

Comparative Biological Activity Table

Q & A

Q. Basic Characterization

- FTIR : Key peaks include C=O stretching (1650–1700 cm⁻¹), aliphatic C-H (2850–2960 cm⁻¹), and morpholine C-N (1100–1250 cm⁻¹) .

- ¹H-NMR : Propyl protons appear as triplets (δ 0.8–1.0 ppm for CH₃, δ 1.4–1.6 ppm for CH₂), while morpholine methylenes resonate as multiplet clusters (δ 2.4–3.8 ppm) .

Advanced Analysis

Discrepancies in peak splitting or integration often arise from conformational flexibility or residual solvents. Use deuterated DMSO or CDCl₃ to suppress solvent interference. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) can clarify coupling patterns and assign quaternary carbons . Mass spectrometry (HRMS) with <2 ppm error confirms molecular ion integrity .

What computational methods are validated for predicting the biological activity of this xanthine derivative?

Basic Screening

Drug-likeness parameters (Lipinski’s Rule of Five, topological polar surface area) are calculated using tools like Chemicalize.org (ChemAxon). For this compound, logP ≈ 1.5 and TPSA ≈ 70 Ų suggest moderate membrane permeability and CNS activity potential .

Advanced Modeling

Molecular docking (AutoDock Vina, Schrödinger) against adenosine receptors (A₁, A₂ₐ) reveals binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models trained on xanthine analogs predict IC₅₀ values for PDE inhibition .

How do structural modifications (e.g., morpholine vs. thiomorpholine substitution) impact pharmacokinetic properties?

Basic SAR

Morpholin-4-ylmethyl groups enhance solubility via hydrogen bonding, while thiomorpholine increases lipophilicity (logP +0.3) but may reduce metabolic stability . Propyl chains at the 7-position improve bioavailability by reducing first-pass metabolism compared to bulkier substituents .

Advanced PK Studies

In vitro microsomal assays (human liver microsomes) quantify metabolic half-life. Propyl-substituted analogs show t₁/₂ > 2 hours, while morpholine derivatives exhibit CYP3A4-mediated oxidation. Plasma protein binding (>90%) is measured via equilibrium dialysis .

What strategies are recommended for troubleshooting low yields in large-scale synthesis?

Q. Basic Scale-Up

- Reagent Purity : Ensure morpholine derivatives are anhydrous (Karl Fischer titration <0.1% H₂O).

- Temperature Gradients : Gradual heating (2°C/min) prevents exothermic side reactions.

Advanced Process Chemistry

Switch from batch to flow chemistry for better heat/mass transfer. Catalytic systems (e.g., Pd/C for dehalogenation) reduce byproducts. Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, agitation speed) for reproducibility .

How can researchers validate the stability of this compound under physiological conditions?

Q. Basic Stability Tests

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation products .

Advanced Degradation Pathways

LC-MS/MS identifies major degradation products (e.g., demethylation at N-3 or morpholine ring oxidation). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

What analytical techniques are critical for confirming enantiomeric purity in chiral analogs?

Q. Basic Chiral Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.